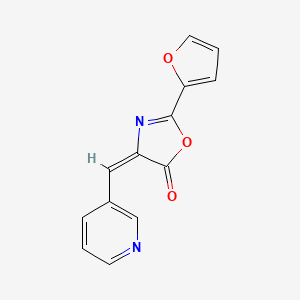
2-(2-furyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, commonly known as Furoxan, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. Furoxan has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用机制
Furoxan acts as a NO donor by releasing NO upon activation. The mechanism of NO release involves the cleavage of the N-O bond in the Furoxan molecule. The released NO then interacts with various cellular targets, including enzymes, receptors, and ion channels, leading to a range of biological effects.
Biochemical and Physiological Effects:
Furoxan-based compounds have been shown to exhibit a wide range of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle contraction, and modulation of neurotransmission. Furoxan has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the major advantages of using Furoxan-based compounds in lab experiments is their ability to release NO in a controlled manner. This allows researchers to study the effects of NO on various cellular targets and physiological processes. However, Furoxan-based compounds also have certain limitations, including their instability in aqueous solutions and their potential toxicity at high concentrations.
未来方向
There are several potential future directions for the research on Furoxan-based compounds. These include the development of more stable and selective NO donors, the investigation of their potential applications in agriculture and material science, and the exploration of their therapeutic potential for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
In conclusion, Furoxan is a unique compound that has gained significant attention in the scientific community due to its ability to release NO upon activation. Furoxan-based compounds have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and material science. Future research on Furoxan-based compounds holds great promise for the development of novel therapeutic agents and the advancement of our understanding of the role of NO in various physiological processes.
合成方法
Furoxan can be synthesized through the reaction between furyl isocyanate and pyridine-3-carboxaldehyde, followed by cyclization with hydroxylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine, at a moderate temperature.
科学研究应用
Furoxan has been widely used as a research tool in the field of medicinal chemistry due to its ability to release nitric oxide (NO) upon activation. NO is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Furoxan-based compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
属性
IUPAC Name |
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-13-10(7-9-3-1-5-14-8-9)15-12(18-13)11-4-2-6-17-11/h1-8H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNSKNEOCMIJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

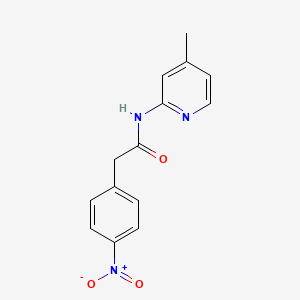
![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


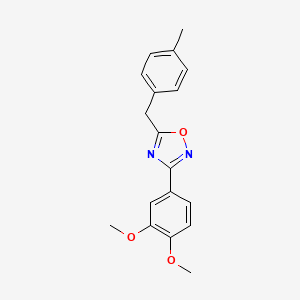
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
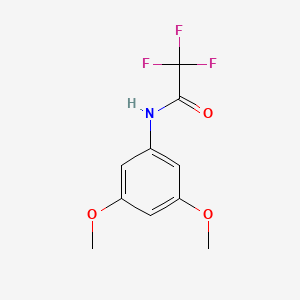
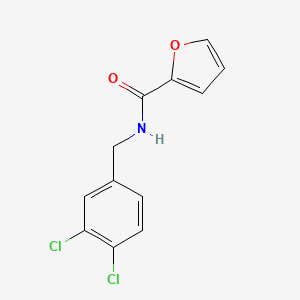
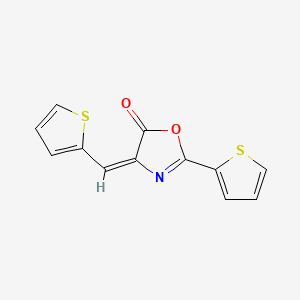

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
